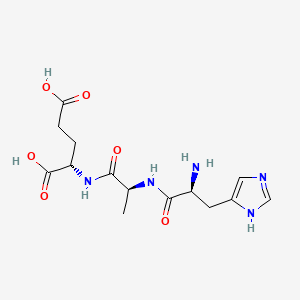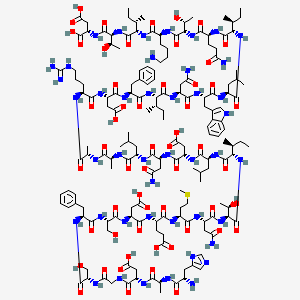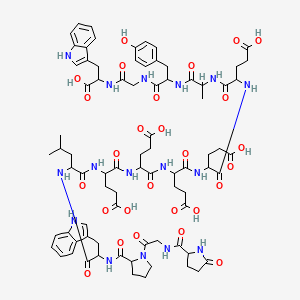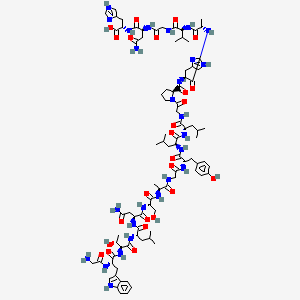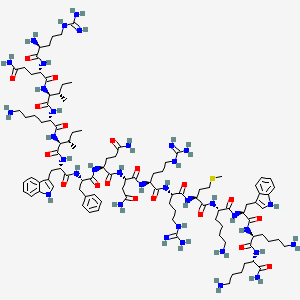
Antennapedia Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antennapedia Peptide is a 16 amino acid peptide, originally derived from the 60 amino acid long homeodomain of the Drosophila transcription factor Antennapedia and is a member of the family of Cell-penetrating peptides.
Applications De Recherche Scientifique
Biomarkers in Heart Failure Management
Research indicates that peptides, including natriuretic types like Antennapedia, are gaining recognition for their diagnostic and prognostic capabilities in heart failure (HF) management. These peptides are notable for their convenience as non-invasive markers offering critical information on disease severity and aiding in the detection, diagnosis, prognosis, and management of HF. Their role is expanding to potentially augment medical management, potentially decreasing mortality and readmission risks (Chow et al., 2017).
Peptides in Chronic Disease Prevention and Treatment
Bioactive peptides, including Antennapedia, are under exploration for their potential in preventing and treating chronic diseases. Studies underscore their diverse biological activities, hinting at their capabilities in areas like cardiovascular health, immunity, and cancer. These peptides have shown promising results in clinical trials, exhibiting antihypertensive, lipid-lowering, cytotoxic, immunomodulatory, and antimicrobial effects. Despite these advancements, further research and standardized methodologies are essential to fully harness their therapeutic potential (Cicero et al., 2017).
Peptides in Bone Healing and Regeneration
Antennapedia peptide's implications extend to bone tissue engineering, where its potential for bone healing and regeneration is being investigated. Research shows that certain peptides can stimulate bone healing responses, emerging as prospective candidates for clinical applications in this field. Though some peptides have reached clinical trial stages, the results are preliminary, necessitating additional research to better understand their mechanisms and potential in bone repair (Pountos et al., 2016).
Safety and Therapeutic Role of Biological Peptides
While peptides like Antennapedia are recognized for their therapeutic roles, their safety profiles are equally crucial. Research delves into both the beneficial and toxicological aspects of biologically active peptides. The primary concern revolves around their potential to induce various disorders through mechanisms like intestinal wall disruption and immunopathic damage. This highlights the importance of assessing the immunogenicity and toxicities of peptides before their integration into therapeutic or food production applications (Khan et al., 2018).
Propriétés
Numéro CAS |
188842-14-0 |
|---|---|
Formule moléculaire |
C₁₀₄H₁₆₈N₃₄O₂₀S |
Poids moléculaire |
2246.80 |
Nom IUPAC |
(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C104H169N35O19S/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
Séquence |
One Letter Code: RQIKIWFQNRRMKWKK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



